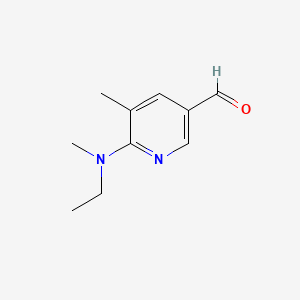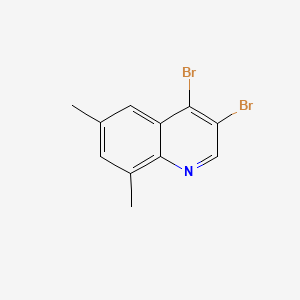![molecular formula C6H2BrFN2S B595513 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole CAS No. 1242336-51-1](/img/structure/B595513.png)
5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole
Overview
Description
5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole: is a heterocyclic compound with the molecular formula C6H2BrFN2S. It is part of the benzo[c][1,2,5]thiadiazole family, which is known for its applications in various fields such as organic electronics, photovoltaics, and as intermediates in organic synthesis .
Mechanism of Action
Target of Action
Compounds based on the benzo[c][1,2,5]thiadiazole (btz) motif, which includes 5-bromo-6-fluorobenzo[c][1,2,5]thiadiazole, have been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The mode of action of this compound involves an intramolecular charge transfer mechanism during light absorption, with electron density transferring from the aryl donor groups that constitute part of the hole orbital to the particle orbital localized on the BTZ group .
Biochemical Pathways
Btz-based compounds have been used as potential visible-light organophotocatalysts .
Result of Action
Btz-based compounds have been used in photovoltaic applications and as fluorescent sensors or bioimaging probes for lipid droplets, mitochondria, and plasma membranes .
Action Environment
The use of light as a “traceless” reagent has been discussed in the context of btz-based compounds .
Biochemical Analysis
Biochemical Properties
5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole has been researched for use in photovoltaics or as fluorescent sensors . It is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which forms the basis of electron donor-acceptor (D-A) systems
Cellular Effects
Compounds with the BTZ motif have been used in the development of polymer solar cells (PSCs), suggesting potential interactions with cellular energy processes .
Molecular Mechanism
Btz-based compounds have been used in D-A systems to modify the optoelectronic and photophysical properties of photocatalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole typically involves the bromination and fluorination of benzo[c][1,2,5]thiadiazole. One common method includes the reaction of benzo[c][1,2,5]thiadiazole with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The thiadiazole ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organolithium or Grignard reagents are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .
Scientific Research Applications
Chemistry: 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of organic semiconductors and photovoltaic materials .
Biology and Medicine: In biological research, this compound is used to study the interactions of heterocyclic compounds with biological systems.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices .
Comparison with Similar Compounds
- 5-Bromo-2,1,3-benzothiadiazole
- 4,7-Diarylbenzo[c][1,2,5]thiadiazoles
Comparison: Compared to other similar compounds, 5-Bromo-6-fluorobenzo[c][1,2,5]thiadiazole offers unique advantages due to the presence of both bromine and fluorine atoms. These substituents enhance its reactivity and electronic properties, making it more versatile in various applications .
Properties
IUPAC Name |
5-bromo-6-fluoro-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrFN2S/c7-3-1-5-6(2-4(3)8)10-11-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASAVGHCROROMLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=NSN=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrFN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30681982 | |
| Record name | 5-Bromo-6-fluoro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1242336-51-1 | |
| Record name | 5-Bromo-6-fluoro-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30681982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


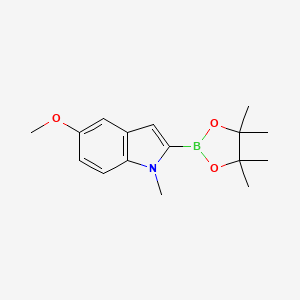
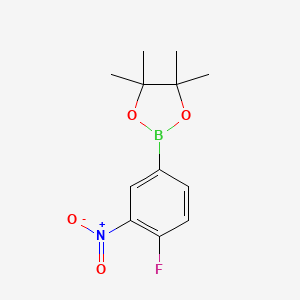
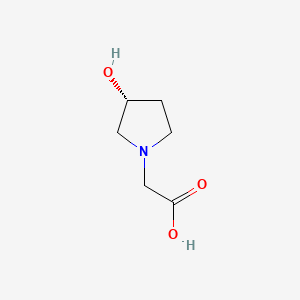
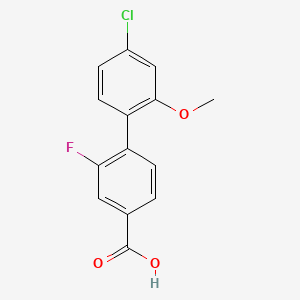

![6-Chloro-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595442.png)
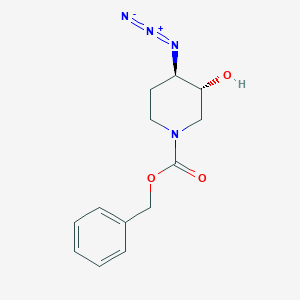
![4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid](/img/structure/B595445.png)
